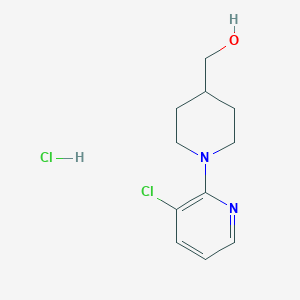

![molecular formula C9H10N4O3 B2516808 Ácido 5-metil-1-[(3-metil-1,2-oxazol-5-il)metil]-1H-1,2,3-triazol-4-carboxílico CAS No. 1248957-71-2](/img/structure/B2516808.png)

Ácido 5-metil-1-[(3-metil-1,2-oxazol-5-il)metil]-1H-1,2,3-triazol-4-carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

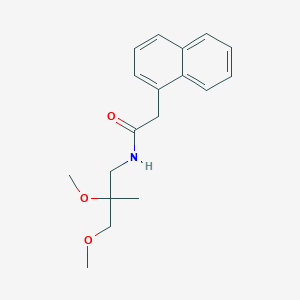

5-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C9H10N4O3 and its molecular weight is 222.204. The purity is usually 95%.

BenchChem offers high-quality 5-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Agentes Antimicrobianos: Los investigadores exploran derivados de este compuesto por su potencial como agentes antimicrobianos. Los grupos oxazol y triazol contribuyen a su actividad contra bacterias, hongos y otros patógenos .

- Propiedades Anticancerígenas: Las investigaciones sobre los efectos anticancerígenos de este compuesto se centran en la inhibición de vías celulares específicas. Sus características estructurales pueden interferir con el crecimiento y la metástasis del tumor .

- Bloque de Construcción: El compuesto sirve como un valioso bloque de construcción en la química heterocíclica. Sus anillos de oxazol y triazol se pueden modificar para crear estructuras novedosas con propiedades diversas .

- Modificación de Polímeros: Los investigadores exploran la incorporación de este compuesto en polímeros para mejorar sus propiedades. Por ejemplo, puede mejorar la estabilidad térmica y la resistencia mecánica de los materiales .

- Inhibición Enzimática: La estructura del compuesto sugiere un potencial como inhibidor enzimático. Los investigadores investigan sus efectos sobre enzimas específicas, como las antimonooxidasas .

- Transformación de Grupos Funcionales: Los químicos utilizan este compuesto como precursor para diversas transformaciones de grupos funcionales. Participa en reacciones como la amidación, la esterificación y la ciclación .

Química Medicinal y Desarrollo de Fármacos

Síntesis Heterocíclica

Ciencia de Materiales

Estudios Bioquímicos

Síntesis Orgánica

Mecanismo De Acción

Target of Action

Oxazole and triazole rings are common structural motifs in many biologically active compounds . They are known to interact with a wide range of biological targets, including enzymes, receptors, and ion channels. The specific target would depend on the other functional groups present in the molecule.

Mode of Action

The mode of action of oxazole and triazole derivatives can vary widely. They can act as inhibitors, agonists, or antagonists of their targets, depending on their structure and the specific target involved .

Biochemical Pathways

Oxazole and triazole derivatives can affect various biochemical pathways. For instance, some oxazole derivatives have been found to exhibit antimicrobial, anticancer, anti-inflammatory, and antidiabetic activities .

Pharmacokinetics

The pharmacokinetic properties of a compound depend on its chemical structure and the route of administration. Oxazole and triazole derivatives, like other heterocyclic compounds, are often designed to improve bioavailability, stability, and selectivity .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For example, if the compound acts as an enzyme inhibitor, it could prevent the enzyme from catalyzing its reaction, leading to changes in the levels of certain metabolites in the cell .

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s solubility, stability, and its ability to reach and interact with its target .

Propiedades

IUPAC Name |

5-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]triazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O3/c1-5-3-7(16-11-5)4-13-6(2)8(9(14)15)10-12-13/h3H,4H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPXRDYSHLFQKGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CN2C(=C(N=N2)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3-fluoro-4-methylphenyl)amino)formamide](/img/structure/B2516725.png)

![1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole-2-thiol](/img/structure/B2516738.png)

![1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2516740.png)

![9-[2-(dibenzylamino)ethyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B2516741.png)

![{5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B2516742.png)

![N-[(2-chlorophenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2516747.png)

![N-[2-(3-chlorophenyl)-2-methoxypropyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2516748.png)